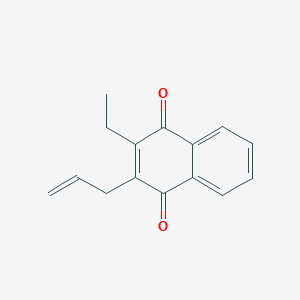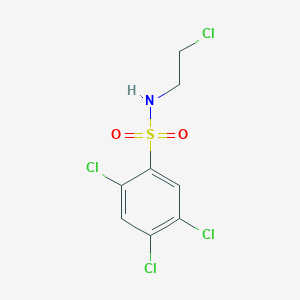
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H7Cl4NO2S It is a derivative of benzenesulfonamide, characterized by the presence of three chlorine atoms on the benzene ring and an additional chloroethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- typically involves the chlorination of benzenesulfonamide followed by the introduction of the chloroethyl group. The process can be summarized as follows:
Chlorination of Benzenesulfonamide: Benzenesulfonamide is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 2, 4, and 5 positions of the benzene ring.
Introduction of Chloroethyl Group: The chlorinated benzenesulfonamide is then reacted with 2-chloroethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium hydroxide, and various nucleophiles are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to cell death. Additionally, the compound may interfere with bacterial growth by inhibiting bacterial enzymes.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide: The parent compound without the chlorine and chloroethyl groups.
2,4,5-Trichlorobenzenesulfonamide: A derivative with only the chlorine atoms on the benzene ring.
N-(2-Chloroethyl)benzenesulfonamide: A derivative with only the chloroethyl group attached to the nitrogen atom.
The uniqueness of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
89939-01-5 |
|---|---|
Formule moléculaire |
C8H7Cl4NO2S |
Poids moléculaire |
323.0 g/mol |
Nom IUPAC |
2,4,5-trichloro-N-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7Cl4NO2S/c9-1-2-13-16(14,15)8-4-6(11)5(10)3-7(8)12/h3-4,13H,1-2H2 |
Clé InChI |
AOYSKVRJSNCKMO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
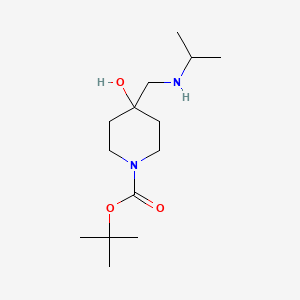
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
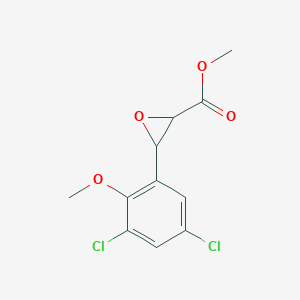
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)


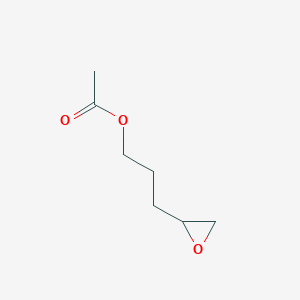
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
